1-(3-Methylphenyl)-1h-pyrrole-2,5-dione

Description

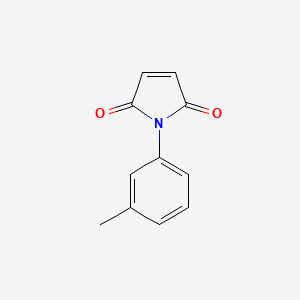

Structure

3D Structure

Propriétés

IUPAC Name |

1-(3-methylphenyl)pyrrole-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-8-3-2-4-9(7-8)12-10(13)5-6-11(12)14/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRZFFHNZHXGTRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90289665 | |

| Record name | 1-(3-methylphenyl)-1h-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20299-79-0 | |

| Record name | 20299-79-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62639 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(3-methylphenyl)-1h-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90289665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-Depth Technical Guide to 1-(3-Methylphenyl)-1H-pyrrole-2,5-dione (N-(m-tolyl)maleimide)

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of 1-(3-Methylphenyl)-1H-pyrrole-2,5-dione, a key N-substituted maleimide derivative also known as N-(m-tolyl)maleimide. This document is intended for researchers, chemists, and drug development professionals, offering in-depth insights into its chemical properties, a validated synthesis protocol, and its significant applications. The guide highlights the compound's role as a versatile chemical scaffold, particularly emphasizing its function as a Michael acceptor for covalent modification of biological targets. The inherent reactivity of the maleimide moiety makes this class of compounds highly relevant in medicinal chemistry for enzyme inhibition and in materials science for bioconjugation and polymer synthesis.

Physicochemical Properties & Characterization

1-(3-Methylphenyl)-1H-pyrrole-2,5-dione is an aromatic maleimide derivative. The core structure consists of a pyrrole-2,5-dione ring, which is an unsaturated five-membered dicarboximide. This ring is N-substituted with a meta-tolyl group. The defining feature of this molecule is the electrophilic carbon-carbon double bond within the maleimide ring, which is highly susceptible to nucleophilic attack, particularly via a Michael-type addition. This reactivity is central to its biological and chemical applications.[1]

Table 1: Core Properties of 1-(3-Methylphenyl)-1H-pyrrole-2,5-dione

| Property | Value | Source |

| IUPAC Name | 1-(3-methylphenyl)pyrrole-2,5-dione | [2] |

| Synonyms | N-(m-tolyl)maleimide, 1-(m-Tolyl)-1H-pyrrole-2,5-dione | [2][3] |

| CAS Number | 20299-79-0 | [2][3] |

| Molecular Formula | C₁₁H₉NO₂ | [2][3] |

| Molecular Weight | 187.19 g/mol | [2][3] |

| Appearance | Expected to be a crystalline solid | General Knowledge |

| SMILES | CC1=CC(=CC=C1)N2C(=O)C=CC2=O | [2] |

Spectroscopic Profile for Structural Validation

Accurate structural confirmation is paramount. The following spectroscopic data are predicted based on the known spectra of analogous N-arylmaleimides and serve as a benchmark for validating successful synthesis.[4][5]

Table 2: Predicted Spectroscopic Data for Structural Elucidation

| Technique | Feature | Expected Chemical Shift / Wavenumber | Rationale |

| ¹H-NMR | Maleimide Protons (-CH=CH-) | δ 6.8 - 7.0 ppm (s, 2H) | Singlet due to chemical equivalence of the two vinyl protons on the pyrrole-dione ring. |

| Aromatic Protons (m-tolyl) | δ 7.1 - 7.4 ppm (m, 4H) | Complex multiplet representing the four protons on the substituted aromatic ring. | |

| Methyl Protons (-CH₃) | δ ~2.4 ppm (s, 3H) | A singlet corresponding to the three protons of the tolyl methyl group. | |

| ¹³C-NMR | Carbonyl Carbons (C=O) | δ ~170 ppm | Characteristic chemical shift for imide carbonyl carbons. |

| Maleimide Carbons (-CH=CH-) | δ ~134 ppm | Chemical shift for the sp² hybridized carbons of the double bond. | |

| Aromatic Carbons | δ 120 - 140 ppm | Multiple signals corresponding to the carbons of the m-tolyl ring. | |

| Methyl Carbon (-CH₃) | δ ~21 ppm | Typical chemical shift for a methyl carbon attached to an aromatic ring. | |

| FT-IR | C=O Stretch (Imide) | 1700 - 1780 cm⁻¹ (two bands) | Asymmetric and symmetric stretching of the imide carbonyl groups.[6] |

| C=C Stretch (Aromatic/Alkene) | 1600 - 1650 cm⁻¹ | Overlapping signals from the aromatic ring and the maleimide double bond. | |

| C-N Stretch | 1350 - 1390 cm⁻¹ | Stretching vibration of the carbon-nitrogen bond in the imide ring. |

Synthesis and Purification Workflow

The synthesis of N-arylmaleimides is a robust and well-documented two-step process.[7][8] It begins with the formation of an N-arylmaleamic acid intermediate, followed by a cyclodehydration to yield the final imide. This method is highly reliable for producing the target compound with good yield and purity.

Principle of Synthesis

The causality behind this two-step approach is rooted in the reactivity of the starting materials.

-

Step 1: Maleamic Acid Formation. Maleic anhydride possesses a highly electrophilic carbonyl carbon due to the electron-withdrawing nature of the anhydride group. The primary amine of m-toluidine acts as a nucleophile, attacking one of the carbonyl carbons to open the anhydride ring. This reaction is typically fast and proceeds readily at room temperature in a suitable solvent like acetone or diethyl ether to form the stable N-(m-tolyl)maleamic acid intermediate.

-

Step 2: Cyclodehydration. The formed maleamic acid is then cyclized to the imide. This is an intramolecular condensation reaction that requires the removal of a water molecule. Acetic anhydride is employed as both a solvent and a dehydrating agent, while a mild base like sodium acetate acts as a catalyst to facilitate the ring closure.[8][9] Heating is necessary to overcome the activation energy for this step.

Sources

- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 2. 1-(3-Methylphenyl)-1h-pyrrole-2,5-dione | C11H9NO2 | CID 247652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. iosrjournals.org [iosrjournals.org]

- 8. US20080262191A1 - Methods for the preparation of imides, maleimides and maleimide-terminated polyimide compounds - Google Patents [patents.google.com]

- 9. books.rsc.org [books.rsc.org]

An In-Depth Technical Guide to 1-(3-Methylphenyl)-1H-pyrrole-2,5-dione: Synthesis, Characterization, and Applications in Covalent Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 1-(3-methylphenyl)-1H-pyrrole-2,5-dione, a member of the N-aryl maleimide class of compounds. These molecules are of significant interest to researchers in drug development due to their inherent reactivity towards nucleophilic residues, particularly cysteine, making them valuable scaffolds for the design of targeted covalent inhibitors. This document details the synthesis, physicochemical and spectroscopic characterization, and the chemical reactivity of 1-(3-methylphenyl)-1H-pyrrole-2,5-dione. Furthermore, it explores its potential applications in drug discovery, focusing on the principles of covalent inhibition and the strategic importance of the maleimide "warhead" in modern medicinal chemistry.

Introduction to N-Aryl Maleimides

N-substituted maleimides are a class of organic compounds characterized by a five-membered pyrrole-2,5-dione ring system where the nitrogen atom is attached to a substituent group. In the case of N-aryl maleimides, this substituent is an aromatic ring. The maleimide moiety is an electrophilic functional group, rendered reactive by the two electron-withdrawing carbonyl groups flanking the carbon-carbon double bond. This electron-deficient nature makes the double bond susceptible to nucleophilic attack, a property that is central to its utility in bioconjugation and drug design.[1][2]

The reactivity of the maleimide group can be finely tuned by the nature of the N-substituent. Aromatic substituents, such as the 3-methylphenyl group, can influence the electrophilicity of the double bond through electronic effects, thereby modulating its reactivity towards biological nucleophiles. This ability to modulate reactivity is a key consideration in the design of targeted covalent inhibitors, where a balance must be struck between sufficient reactivity for target engagement and excessive reactivity that could lead to off-target effects.

Synthesis of 1-(3-Methylphenyl)-1H-pyrrole-2,5-dione

The synthesis of N-aryl maleimides is a well-established chemical transformation, typically proceeding through a two-step, one-pot reaction. The process involves the initial formation of a maleanilic acid intermediate, followed by cyclodehydration to yield the final imide product.[3]

Synthetic Pathway

The synthesis commences with the nucleophilic addition of the amine functionality of m-toluidine to one of the carbonyl groups of maleic anhydride. This reaction is typically performed in a non-polar solvent, such as diethyl ether, at room temperature to facilitate the precipitation of the intermediate N-(3-methylphenyl)maleanilic acid. The subsequent cyclodehydration of this intermediate is achieved by heating in the presence of a dehydrating agent, commonly acetic anhydride, with a catalytic amount of a base like sodium acetate.[4]

Caption: General synthetic scheme for 1-(3-Methylphenyl)-1H-pyrrole-2,5-dione.

Detailed Experimental Protocol

Step 1: Synthesis of N-(3-methylphenyl)maleanilic acid

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve maleic anhydride (9.8 g, 0.1 mol) in 125 mL of anhydrous diethyl ether.

-

With stirring, add a solution of m-toluidine (10.7 g, 0.1 mol) in 50 mL of anhydrous diethyl ether dropwise through the dropping funnel.

-

A thick suspension will form. Continue stirring at room temperature for 1 hour.

-

Cool the mixture in an ice bath to 15-20°C.

-

Collect the precipitated N-(3-methylphenyl)maleanilic acid by suction filtration. The resulting fine, cream-colored powder is used in the next step without further purification.

Step 2: Synthesis of 1-(3-Methylphenyl)-1H-pyrrole-2,5-dione

-

Place the crude N-(3-methylphenyl)maleanilic acid from the previous step into a flask.

-

Add acetic anhydride (60 mL) and anhydrous sodium acetate (4.0 g, 0.05 mol).

-

Heat the mixture on a steam bath with occasional swirling until a clear solution is obtained.

-

Continue heating for an additional 30 minutes.

-

Allow the reaction mixture to cool slightly and then pour it into 650 mL of ice-cold water with vigorous stirring.

-

The precipitated product is collected by suction filtration, washed thoroughly with cold water, and then with petroleum ether.[4]

-

The crude product can be purified by recrystallization from a suitable solvent such as cyclohexane or ethanol to yield canary-yellow needles.

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized 1-(3-methylphenyl)-1H-pyrrole-2,5-dione can be confirmed through a combination of physical and spectroscopic methods.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₁H₉NO₂ |

| Molecular Weight | 187.19 g/mol |

| Appearance | White to yellow crystalline solid |

| Melting Point | 150-154 °C[5] |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-methylphenyl ring and the vinylic protons of the maleimide ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 4H | Aromatic protons |

| ~6.8 | s | 2H | Vinylic protons (maleimide ring) |

| ~2.4 | s | 3H | Methyl protons (-CH₃) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will show characteristic peaks for the carbonyl carbons, the vinylic carbons of the maleimide ring, and the carbons of the aromatic ring.

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | Carbonyl carbons (C=O) |

| ~134 | Vinylic carbons (-CH=CH-) |

| ~120-140 | Aromatic carbons |

| ~21 | Methyl carbon (-CH₃) |

FT-IR (Fourier-Transform Infrared) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | C-H stretch (aromatic and vinylic) |

| ~1700 | C=O stretch (imide, symmetric and asymmetric) |

| ~1600, ~1490 | C=C stretch (aromatic ring) |

| ~830 | C-H bend (out-of-plane, vinylic) |

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 187.

Chemical Reactivity and Mechanism of Action

The key to the utility of 1-(3-methylphenyl)-1H-pyrrole-2,5-dione in drug development lies in its reactivity as a Michael acceptor. The electron-deficient double bond of the maleimide ring readily undergoes conjugate addition with soft nucleophiles, most notably the thiol group of cysteine residues in proteins.[2]

Michael Addition with Cysteine

The reaction proceeds via a nucleophilic attack of the thiolate anion of a cysteine residue on one of the vinylic carbons of the maleimide ring. This forms a stable thioether linkage, effectively creating a covalent bond between the small molecule and the protein target.[1] This reaction is highly selective for thiols under physiological pH conditions (pH 6.5-7.5).[1]

Caption: Covalent modification of a protein cysteine residue by 1-(3-Methylphenyl)-1H-pyrrole-2,5-dione.

This irreversible covalent modification can lead to the inactivation of the target protein, a strategy employed in the design of targeted covalent inhibitors for various diseases, including cancer and autoimmune disorders.[7][8]

Applications in Drug Development: The Maleimide as a Covalent "Warhead"

The maleimide group is a widely used "warhead" in the design of targeted covalent inhibitors. By incorporating this reactive moiety into a molecule that has a high affinity for the binding site of a target protein, researchers can achieve highly specific and durable inhibition.

Targeted Covalent Inhibitors (TCIs)

TCIs are designed to first bind non-covalently to the target protein with high affinity and specificity. This initial binding event positions the electrophilic warhead, in this case, the maleimide, in close proximity to a nucleophilic amino acid residue, typically a cysteine, within the binding site. The subsequent covalent reaction then leads to irreversible inhibition of the protein's function. This approach offers several advantages over traditional non-covalent inhibitors, including:

-

Increased potency and duration of action: The covalent bond leads to a prolonged and often permanent inhibition of the target.

-

Improved selectivity: By targeting less conserved, nucleophilic residues, it is possible to achieve high selectivity for a specific protein, even among closely related family members.

-

Overcoming drug resistance: Covalent inhibitors can be effective against targets that have developed resistance to non-covalent drugs through mutations in the binding site.

Potential Therapeutic Targets

The 3-methylphenyl substituent on the maleimide can influence the molecule's overall physicochemical properties, such as solubility and lipophilicity, which are critical for its pharmacokinetic and pharmacodynamic profile. While specific biological targets for 1-(3-methylphenyl)-1H-pyrrole-2,5-dione are not extensively documented in the public domain, the N-aryl maleimide scaffold has been explored for the inhibition of various protein classes, including:

-

Kinases: Several kinases possess accessible cysteine residues in or near their ATP-binding pockets, making them attractive targets for covalent inhibitors. For example, Bruton's tyrosine kinase (BTK) and epidermal growth factor receptor (EGFR) are well-known targets for covalent drugs.[9][10]

-

Proteases: Cysteine proteases, which play crucial roles in various physiological and pathological processes, are natural targets for electrophilic inhibitors.

-

Other Enzymes and Proteins: Any protein with a suitably located and reactive cysteine residue can potentially be targeted by a maleimide-based covalent inhibitor.

The development of 1-(3-methylphenyl)-1H-pyrrole-2,5-dione and its analogs as potential drug candidates would involve screening against a panel of such targets to identify specific and potent interactions.

Conclusion

1-(3-Methylphenyl)-1H-pyrrole-2,5-dione is a readily accessible and highly versatile chemical entity with significant potential in the field of drug discovery. Its synthesis is straightforward, and its reactivity as a Michael acceptor is well-understood and tunable. The maleimide core serves as an effective covalent warhead, enabling the design of targeted covalent inhibitors with enhanced potency, selectivity, and duration of action. Further research into the specific biological targets and therapeutic applications of this compound is warranted and holds the promise of yielding novel and effective treatments for a range of diseases.

References

-

Searle, N. E. (1948). N-Phenylmaleimide. Organic Syntheses, Coll. Vol. 4, p.807 (1963); Vol. 38, p.69 (1958). [Link]

-

Fontaine, S. D., et al. (2015). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules, 20(10), 18887-18906. [Link]

-

Schaly, A. V., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(3), 245-251. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 15399, N-(4-Methylphenyl)maleimide. Retrieved from [Link]

-

Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. [Link]

- Hermanson, G. T. (2013).

-

Watterson, S. H., et al. (2016). Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers. Journal of Medicinal Chemistry, 59(19), 9173-9200. [Link]

-

Christie, R. J., et al. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Journal of Controlled Release, 220(Pt B), 660-670. [Link]

-

Zhang, J., et al. (2012). Discovery of selective irreversible inhibitors for EGFR-T790M. Bioorganic & Medicinal Chemistry Letters, 22(19), 6191-6195. [Link]

- Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.

- Petz, C., et al. (2019). Covalent Kinase Inhibitors: An Overview. CHIMIA International Journal for Chemistry, 73(5), 349-354.

Sources

- 1. rsc.org [rsc.org]

- 2. Controlling the Covalent Reactivity of a Kinase Inhibitor with Light - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-(4-Methylphenyl)maleimide | C11H9NO2 | CID 15399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. SH-1028, An Irreversible Third-Generation EGFR TKI, Overcomes T790M-Mediated Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 5-Substituted Oxindole Derivatives as Bruton’s Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 6-Fluoro-5-(R)-(3-(S)-(8-fluoro-1-methyl-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-2-methylphenyl)-2-(S)-(2-hydroxypropan-2-yl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide (BMS-986142): A Reversible Inhibitor of Bruton's Tyrosine Kinase (BTK) Conformationally Constrained by Two Locked Atropisomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of selective irreversible inhibitors for EGFR-T790M - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of N-(3-methylphenyl)maleimide in Modern Chemistry

An In-depth Technical Guide to the Physical Properties of N-(3-methylphenyl)maleimide

N-(3-methylphenyl)maleimide is a member of the N-substituted maleimide family, a class of compounds that has garnered significant interest across various scientific disciplines. The maleimide group is a potent electrophile, renowned for its highly specific and efficient covalent reaction with thiols, a process often referred to as a "click" reaction due to its reliability and specificity. This reactivity is the cornerstone of its utility in bioconjugation, where it is employed to label proteins, peptides, and other biomolecules with probes or therapeutic agents[1]. The substitution on the phenyl ring, in this case, a methyl group at the meta position, subtly modulates the electronic properties and steric environment of the maleimide core, influencing its reactivity and physical characteristics such as solubility and crystallinity[2].

In the realm of drug development, maleimides serve as critical linkers in antibody-drug conjugates (ADCs), tethering potent cytotoxic agents to monoclonal antibodies for targeted cancer therapy. Furthermore, their application extends to materials science, where they are utilized as monomers for the synthesis of thermostable polymers and as cross-linking agents to enhance the mechanical properties of materials[3][4]. A thorough understanding of the physical properties of N-(3-methylphenyl)maleimide is, therefore, paramount for researchers and scientists who wish to harness its potential in these advanced applications. This guide provides a comprehensive overview of these properties, grounded in experimental data and established scientific principles.

Core Physical and Chemical Identifiers

A consistent and accurate identification of a chemical entity is the foundation of reproducible scientific research. The following table summarizes the key identifiers for N-(3-methylphenyl)maleimide.

| Identifier | Value | Source |

| Chemical Name | N-(3-methylphenyl)maleimide | N/A |

| Synonyms | 1-(3-methylphenyl)-1H-pyrrole-2,5-dione, N-(m-tolyl)maleimide | [3] |

| CAS Number | 20299-79-0 | [3] |

| Molecular Formula | C₁₁H₉NO₂ | [3] |

| Molecular Weight | 187.19 g/mol | [3] |

Physicochemical Properties: A Quantitative Overview

The physical state, melting point, boiling point, and solubility of a compound are critical parameters that dictate its handling, purification, and application conditions. While specific experimental data for N-(3-methylphenyl)maleimide is not extensively published, we can infer its properties from closely related analogs.

| Property | Value/Observation | Inferred From/Source |

| Physical Description | Expected to be a crystalline solid, possibly with a pale yellow hue. | N-phenylmaleimide appears as yellow needles[5], and N-(4-methoxyphenyl)maleimide is a light yellow solid[6]. |

| Melting Point | Estimated to be in the range of 70-90 °C. | N-phenylmaleimide has a melting point of 89-90 °C[5]. The presence of a methyl group may slightly alter this. |

| Boiling Point | High boiling point, likely above 200 °C at atmospheric pressure. | N-phenylmaleimide has a boiling point of 162 °C at a reduced pressure of 12 mmHg[5]. |

| Solubility | Sparingly soluble in water, but soluble in many organic solvents such as DMSO, DMF, and chlorinated solvents. | Maleimides generally exhibit low aqueous solubility but are soluble in organic solvents, a crucial property for their use in conjugation reactions[1][7]. N-phenylmaleimide is described as sparingly soluble[5]. |

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques provide invaluable information about the molecular structure of a compound. Below is a summary of the expected spectroscopic data for N-(3-methylphenyl)maleimide, based on the analysis of its isomers and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

-

¹H NMR: The proton NMR spectrum of N-(3-methylphenyl)maleimide is expected to show distinct signals for the aromatic protons, the vinylic protons of the maleimide ring, and the methyl group protons. Based on data from its ortho-isomer, N-(2-methylphenyl)maleimide, we can predict the following approximate chemical shifts (in ppm, relative to TMS) in a solvent like CDCl₃[6]:

-

Aromatic Protons (Ar-H): A complex multiplet in the range of 7.1-7.4 ppm.

-

Maleimide Protons (HC=CH): A singlet at approximately 6.8 ppm.

-

Methyl Protons (CH₃): A singlet at approximately 2.3-2.4 ppm.

-

-

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The predicted chemical shifts (in ppm) are as follows[6][8][9]:

-

Carbonyl Carbons (C=O): ~170 ppm

-

Aromatic Carbons (Ar-C): 120-140 ppm

-

Vinylic Carbons (C=C): ~134 ppm

-

Methyl Carbon (CH₃): ~21 ppm

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Key expected absorption bands for N-(3-methylphenyl)maleimide include[10][11]:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch (Methyl) | 2850-2960 |

| C=O Stretch (Imide) | 1700-1780 (often two bands) |

| C=C Stretch (Aromatic and Alkene) | 1450-1600 |

| C-N Stretch | 1180-1360 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight. For N-(3-methylphenyl)maleimide, the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 187, corresponding to its molecular weight[12].

Experimental Protocol: Melting Point Determination

The melting point is a fundamental physical property that provides a quick and effective assessment of a compound's purity. A pure crystalline solid will have a sharp melting point range (typically 0.5-1 °C), whereas impurities will broaden and depress this range.

Principle

A small amount of the solid sample is heated slowly, and the temperature at which it begins to melt and the temperature at which it completely liquefies are recorded. This range is the melting point of the substance.

Methodology

-

Sample Preparation: A small amount of dry N-(3-methylphenyl)maleimide is finely crushed into a powder.

-

Capillary Tube Loading: The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer[2][13].

-

Heating: The sample is heated rapidly to a temperature about 10-15 °C below the expected melting point. The heating rate is then reduced to 1-2 °C per minute to allow for accurate determination.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample has turned into a clear liquid is recorded as the end of the range[13].

-

Validation: The determination should be repeated at least once to ensure reproducibility.

The following diagram illustrates the workflow for a standard melting point determination.

Caption: Workflow for Melting Point Determination.

Synthesis and Reactivity: A Brief Overview

N-substituted maleimides are typically synthesized via a two-step process involving the reaction of an amine with maleic anhydride, followed by a cyclodehydration step.

The following diagram outlines the general synthetic pathway for N-arylmaleimides.

Caption: General Synthesis of N-Aryl-Maleimides.

The reactivity of the maleimide core is central to its applications. The double bond is electron-deficient and readily undergoes Michael addition with nucleophiles, particularly thiols[1]. This reaction is highly selective and proceeds rapidly at physiological pH, making it ideal for bioconjugation.

Conclusion

References

-

PubChem. (n.d.). N-(3-Methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Moreno-Fuquen, R., et al. (2006). N-(3-Nitrophenyl)maleimide. Acta Crystallographica Section E: Structure Reports Online, 62(7), o2734–o2735. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-Methylphenyl)maleimide. National Center for Biotechnology Information. Retrieved from [Link]

-

Nagesh, S., et al. (2012). N-(3-Methylphenyl)succinimide. Acta Crystallographica Section E: Structure Reports Online, 68(1), o143. Available at: [Link]

-

PubChem. (n.d.). N-Phenylmaleimide. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). N-(3-METHYLPHENYL)MALEIMIDE. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of N-Phenylmaleimide (CAS 941-69-5). Retrieved from [Link]

-

University of Anbar. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H-NMR spectrum of N-(4-Methylphenyl)maleimide (2) as prepared in this study (recorded in CDCl3). Retrieved from [Link]

-

NASA Technical Reports Server. (n.d.). N-(3-ethynylphenyl)maleimide. Retrieved from [Link]

- Google Patents. (n.d.). US5132226A - Method for the determination of maleimide groups.

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

ResearchGate. (2006). Determination of the activity of maleimide-functionalized phospholipids during preparation of liposomes. Retrieved from [Link]

-

Setareh Biotech. (n.d.). Conjugation Protocol for Thiol-Reactive (maleimide) dyes. Retrieved from [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectrum of 3c. Retrieved from [Link]

-

BioActs. (2024). Maleimide Conjugation Protocol for Thiol Dyes. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of N-methylethanamine. Retrieved from [Link]

-

NIST. (n.d.). trans-Cinnamamide, N-(3-methylphenyl)-3-trifluoromethyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of N,N-dimethylmethanamine. Retrieved from [Link]

Sources

- 1. lumiprobe.com [lumiprobe.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chembk.com [chembk.com]

- 4. ntrs.nasa.gov [ntrs.nasa.gov]

- 5. N-Phenylmaleimide | C10H7NO2 | CID 13662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. bioacts.com [bioacts.com]

- 8. Maleimide(541-59-3) 13C NMR [m.chemicalbook.com]

- 9. N-Phenylmaleimide(941-69-5) 13C NMR [m.chemicalbook.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. N-(4-Methylphenyl)maleimide | C11H9NO2 | CID 15399 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. pennwest.edu [pennwest.edu]

A Technical Guide to the Thermal Stability of 1-(3-Methylphenyl)-1H-pyrrole-2,5-dione

Executive Summary

1-(3-Methylphenyl)-1H-pyrrole-2,5-dione, an N-aryl maleimide derivative, holds potential in drug development and materials science, particularly in the synthesis of antibody-drug conjugates (ADCs) and thermally resistant polymers.[1][2] Its thermal stability is a critical parameter influencing its synthesis, purification, storage, and application. This guide provides a comprehensive framework for assessing the thermal stability of this compound using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). We delve into the causality behind experimental choices, provide detailed, self-validating protocols, and discuss the interpretation of the resulting data in the context of potential decomposition pathways. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the thermal behavior of N-aryl maleimides.

Introduction: The Significance of Thermal Stability

The pyrrole-2,5-dione (maleimide) ring is a crucial pharmacophore and a versatile building block in polymer chemistry.[3] The thermal stability of a molecule like 1-(3-Methylphenyl)-1H-pyrrole-2,5-dione dictates several key practical considerations:

-

Maximum Processing Temperature: Defines the upper-temperature limits for processes like melt crystallization, drying, and formulation without inducing degradation.

-

Storage Conditions and Shelf-Life: Thermal degradation is a time and temperature-dependent process. Understanding the onset of decomposition informs the establishment of appropriate storage conditions to ensure long-term stability.

-

Reaction Condition Optimization: The synthesis of N-aryl maleimides often involves a cyclodehydration step at elevated temperatures.[4] Knowledge of the product's thermal stability is crucial to prevent degradation and maximize yield.

-

Safety in Handling and Manufacturing: Exothermic decomposition events can pose significant safety risks. Thermal analysis is essential for identifying and mitigating these hazards.

This guide will focus on two primary thermal analysis techniques: Thermogravimetric Analysis (TGA) for quantifying mass loss as a function of temperature, and Differential Scanning Calorimetry (DSC) for measuring heat flow associated with thermal transitions.[5][6]

Synthesis and its Implications on Thermal Purity

The most common route for synthesizing N-aryl maleimides is a two-step process involving the acylation of an aniline with maleic anhydride to form an N-phenyl maleamic acid intermediate, followed by cyclization.[4]

The purity of the final 1-(3-Methylphenyl)-1H-pyrrole-2,5-dione product is paramount for accurate thermal analysis. Potential impurities that could affect the results include:

-

Residual Starting Materials: Unreacted m-toluidine or maleic anhydride.

-

N-(3-methylphenyl)maleamic Acid: The intermediate from the first step, which can cyclize upon heating, leading to a mass loss corresponding to a molecule of water.

-

Solvents: Residual solvents from the reaction or purification steps can volatilize during analysis, causing an initial mass loss unrelated to the compound's decomposition.[7]

It is imperative to ensure the sample is of high purity (typically >99%) before commencing thermal analysis. Techniques such as NMR, LC-MS, and elemental analysis should be employed for characterization.

Thermogravimetric Analysis (TGA): Assessing Mass Loss

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5] This technique is invaluable for determining the onset temperature of decomposition, identifying multi-step degradation processes, and quantifying residual non-volatile content.[8]

TGA Experimental Workflow

The following diagram outlines a typical TGA workflow for analyzing the thermal stability of 1-(3-Methylphenyl)-1H-pyrrole-2,5-dione.

Caption: TGA experimental workflow for thermal stability analysis.

Detailed TGA Protocol (Based on ASTM E1131)

This protocol is adapted from the ASTM E1131 standard for compositional analysis by thermogravimetry.[9][10][11]

-

Instrument Calibration: Calibrate the thermobalance for mass and the furnace for temperature according to the manufacturer's instructions.

-

Sample Preparation:

-

Tare a clean, inert TGA pan (e.g., platinum or alumina).

-

Accurately weigh 10 to 15 mg of high-purity 1-(3-Methylphenyl)-1H-pyrrole-2,5-dione into the pan.[12]

-

-

Experimental Conditions:

-

Purge Gas: Use an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[13]

-

Temperature Program:

-

Equilibrate the sample at 30°C for 5 minutes.

-

Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min. A slower heating rate can provide better resolution of thermal events, while a faster rate can shift the decomposition to higher temperatures. 10°C/min is a common starting point.

-

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature. The first derivative of the mass loss curve (DTG curve) should also be recorded to identify the temperatures of maximum decomposition rates.[5]

Interpreting TGA Data

The TGA thermogram of 1-(3-Methylphenyl)-1H-pyrrole-2,5-dione is expected to show a single-step or multi-step decomposition profile.

| Parameter | Description | Expected Value (based on analogous compounds) |

| Tonset | The temperature at which significant mass loss begins. Often defined as the temperature at which 5% mass loss occurs (Td5%). | 200 - 300 °C |

| Tpeak | The temperature of the maximum rate of mass loss, identified from the peak of the DTG curve. | 250 - 350 °C |

| Residual Mass | The percentage of mass remaining at the end of the experiment (e.g., at 600°C). For a pure organic compound, this should be close to 0%. | < 1% |

Expected TGA Curve: The thermogram will likely show a stable baseline up to the onset of decomposition. A sharp decrease in mass will then occur, indicating the thermal degradation of the molecule. The DTG curve will show a corresponding peak, the maximum of which indicates the temperature of the fastest decomposition.

Differential Scanning Calorimetry (DSC): Analyzing Thermal Transitions

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][14] It is used to determine melting point, heat of fusion, and to detect exothermic or endothermic decomposition events.[15]

DSC Experimental Workflow

The following diagram illustrates the workflow for a DSC analysis.

Caption: DSC experimental workflow for thermal analysis.

Detailed DSC Protocol (Based on ASTM E1269)

This protocol is based on the principles outlined in ASTM E1269 for determining specific heat capacity, but is adapted here for melting and decomposition analysis.[16][17][18]

-

Instrument Calibration: Calibrate the instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Sample Preparation:

-

Accurately weigh 2-5 mg of high-purity 1-(3-Methylphenyl)-1H-pyrrole-2,5-dione into an aluminum DSC pan.

-

Hermetically seal the pan to prevent volatilization before decomposition.

-

-

Experimental Conditions:

-

Purge Gas: Use an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature from 25°C to a temperature beyond the decomposition point identified by TGA (e.g., 400°C) at a heating rate of 10°C/min.

-

-

-

Data Acquisition: Record the differential heat flow as a function of temperature.

Interpreting DSC Data

The DSC thermogram will reveal key thermal events.

| Parameter | Description | Expected Observation |

| Melting Point (Tm) | The temperature at which the solid-to-liquid phase transition occurs. | A sharp endothermic peak. |

| Heat of Fusion (ΔHf) | The enthalpy change associated with melting. | Can be calculated from the area of the melting peak. |

| Decomposition | The thermal breakdown of the molecule. | May appear as a sharp or broad exothermic or endothermic event following the melt. |

Expected DSC Curve: For a pure, crystalline sample, the DSC curve should show a sharp endothermic peak corresponding to its melting point. Following the melting peak, at higher temperatures, one or more exothermic or endothermic peaks may be observed, corresponding to the decomposition of the molecule. The shape and sign of these peaks provide insight into the nature of the decomposition reactions.

Potential Thermal Decomposition Pathways

While the specific decomposition mechanism for 1-(3-Methylphenyl)-1H-pyrrole-2,5-dione has not been elucidated, the thermal degradation of N-substituted maleimides can proceed through several pathways.[19] These may include:

-

Ring Opening: Hydrolysis of the imide ring if moisture is present, though less likely under a dry nitrogen purge.[20]

-

Decarbonylation: Loss of carbon monoxide from the dione structure.

-

Fragmentation of the Phenyl Ring: At higher temperatures, cleavage of the N-aryl bond and subsequent fragmentation of the tolyl group.

-

Polymerization: Maleimides can undergo thermal polymerization, which would be an exothermic process.

The following diagram illustrates a logical relationship between the observed thermal events and potential chemical changes.

Caption: Relationship between thermal events and chemical processes.

Conclusion

The thermal stability of 1-(3-Methylphenyl)-1H-pyrrole-2,5-dione is a critical parameter for its successful application in research and development. This guide provides a comprehensive framework for its characterization using TGA and DSC. By following the detailed protocols and understanding the principles of data interpretation, researchers can obtain reliable and reproducible data to inform decisions regarding synthesis, handling, storage, and formulation. The insights gained from these analyses are essential for ensuring the quality, safety, and efficacy of products derived from this versatile molecule.

References

-

ChemRxiv. (2024). Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. Available at: [Link]

- Google Patents. (n.d.). EP0403240A1 - Preparation process of N-substituted maleimides.

-

ASTM International. (2023). E1131 - 20 Standard Test Method for Compositional Analysis by Thermogravimetry. Available at: [Link]

-

ASTM International. (2018). E1269 - 11(2018) Standard Test Method for Determining Specific Heat Capacity by Differential Scanning Calorimetry. Available at: [Link]

-

ResearchGate. (2015). DSC Analysis of Thermosetting Polyimides Based on Three Bismaleimide Resin Eutectic Mixtures. Available at: [Link]

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Available at: [Link]

-

TA Instruments. (n.d.). Heat Capacity Measurements at High Temperatures Using Simultaneous DSC-TGA SDT650. Available at: [Link]

-

PubMed Central (PMC). (2012). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Available at: [Link]

-

ResearchGate. (2013). Synthesis and properties of N-substituted maleimides conjugated with 1,4-phenylene or 2,5-thienylene polymers. Available at: [Link]

-

MDPI. (2022). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Available at: [Link]

-

ResearchGate. (2016). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B) Differential scanning calorimetry (DSC) of the compounds 1 and 2 at temperature ramps of 10 C min À1 under N 2. Available at: [Link]

-

ASTM International. (n.d.). Compositional Analysis by Thermogravimetry. Available at: [Link]

-

MDPI. (2021). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Available at: [Link]

-

ACS Publications. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates. Available at: [Link]

-

PubMed Central (PMC). (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. Available at: [Link]

-

Intertek. (n.d.). Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358. Available at: [Link]

-

XRF Scientific. (n.d.). A Beginner's Guide to Thermogravimetric Analysis. Available at: [Link]

-

PubMed. (2018). Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response. Available at: [Link]

-

ASTM International. (n.d.). Determining Specific Heat Capacity by Differential Scanning Calorimetry. Available at: [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Available at: [Link]

-

CMC Laboratories. (n.d.). Differential Scanning Calorimetry (DSC) ASTM E1269. Available at: [Link]

-

Scribd. (n.d.). Astm e 1131 Tga. Available at: [Link]

-

CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. Available at: [Link]

-

Chemistry LibreTexts. (2022). Thermogravimetric analysis (TGA). Available at: [Link]

-

ChemRxiv. (n.d.). Atroposelective Synthesis of N-Aryl Phthalimides and Maleimides via NHC-Catalyzed Activation of Carboxylic Acids. Available at: [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Available at: [Link]

-

ResearchGate. (2002). Synthesis and polymerization of a new type n-substituted maleimide with flexible side chain ester-group. Available at: [Link]

-

PubMed. (2015). Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides. Available at: [Link]

-

Westmoreland Mechanical Testing & Research. (n.d.). Thermogravimetric Thermal Analysis (TGA). Available at: [Link]

-

MDPI. (2020). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. Available at: [Link]

-

YouTube. (2020). Back to Basics: Thermogravimetric Analysis (TGA). Available at: [Link]

-

NETZSCH Analyzing & Testing. (n.d.). Precise Determination of the Specific Heat by Means of DSC. Available at: [Link]

-

JOCPR. (n.d.). Synthesis of substituted N-aryl pyrollo-quinolines and study of their antimicrobial activities. Available at: [Link]

- Google Patents. (n.d.). WO1999029695A1 - Novel compounds.

Sources

- 1. Synthesis and evaluation of 1H-pyrrole-2,5-dione derivatives as cholesterol absorption inhibitors for suppressing the formation of foam cells and inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. cibtech.org [cibtech.org]

- 4. mdpi.com [mdpi.com]

- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. EP0403240A1 - Preparation process of N-substituted maleimides - Google Patents [patents.google.com]

- 8. tainstruments.com [tainstruments.com]

- 9. store.astm.org [store.astm.org]

- 10. img.antpedia.com [img.antpedia.com]

- 11. scribd.com [scribd.com]

- 12. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 15. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 16. store.astm.org [store.astm.org]

- 17. mse.ucr.edu [mse.ucr.edu]

- 18. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

Synthesis of 1-(3-Methylphenyl)-1H-pyrrole-2,5-dione: An Application Note and Protocol for Drug Development Professionals

Introduction: The Significance of N-Substituted Maleimides in Modern Chemistry

The maleimide scaffold, a five-membered dicarbonyl imide ring system, is a cornerstone in contemporary medicinal chemistry, polymer science, and chemical biology. N-substituted maleimides, such as 1-(3-Methylphenyl)-1H-pyrrole-2,5-dione, are of particular interest due to their versatile reactivity and biological relevance. These compounds serve as crucial building blocks in the synthesis of a wide array of bioactive molecules and functional materials. Their prevalence in drug discovery is noteworthy, with applications as covalent inhibitors, bioconjugation linkers for antibody-drug conjugates (ADCs), and scaffolds for novel therapeutic agents. The pyrrole-2,5-dione core is implicated in compounds exhibiting anti-inflammatory, antimicrobial, and antitumor activities.[1] This application note provides a comprehensive guide to the synthesis of 1-(3-Methylphenyl)-1H-pyrrole-2,5-dione from maleic anhydride and 3-methylaniline (m-toluidine), elucidating the underlying chemical principles and offering a detailed, field-proven protocol for its preparation.

Mechanistic Insights: A Tale of Two Steps

The synthesis of 1-(3-Methylphenyl)-1H-pyrrole-2,5-dione is a classic two-step process, each with its own distinct mechanistic considerations. A thorough understanding of these steps is paramount for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Formation of the Maleamic Acid Intermediate

The initial step involves the nucleophilic acyl substitution reaction between maleic anhydride and 3-methylaniline. The lone pair of electrons on the nitrogen atom of the aniline attacks one of the electrophilic carbonyl carbons of the maleic anhydride. This leads to the opening of the anhydride ring and the formation of the corresponding N-(3-methylphenyl)maleamic acid intermediate. This reaction is typically rapid and exothermic, proceeding readily at or below room temperature. The choice of a non-polar, aprotic solvent such as diethyl ether facilitates the precipitation of the maleamic acid as it forms, driving the reaction to completion and simplifying its isolation.

Step 2: Cyclodehydration to the Imide

The second and final step is the intramolecular cyclization of the N-(3-methylphenyl)maleamic acid to form the desired 1-(3-Methylphenyl)-1H-pyrrole-2,5-dione. This is a dehydration reaction that requires a chemical dehydrating agent and often a catalyst. A common and effective method employs acetic anhydride as the dehydrating agent and sodium acetate as a basic catalyst. The acetic anhydride activates the carboxylic acid group of the maleamic acid, making it more susceptible to nucleophilic attack by the amide nitrogen. The subsequent elimination of a molecule of water and acetic acid yields the stable five-membered imide ring. This step typically requires heating to proceed at an appreciable rate.

Visualizing the Synthesis Workflow

The following diagram illustrates the two-step synthesis process from reactants to the final product.

Sources

Synthesis of N-(3-methylphenyl)maleimide: A Detailed Guide for Researchers

This comprehensive guide provides a detailed protocol for the laboratory-scale synthesis of N-(3-methylphenyl)maleimide, a versatile building block in polymer science and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and robust characterization methods.

Introduction: The Significance of N-(3-methylphenyl)maleimide

N-substituted maleimides are a critical class of compounds renowned for their reactivity and utility in various chemical transformations.[1] The maleimide moiety's electron-deficient double bond makes it an excellent Michael acceptor and a reactive dienophile in Diels-Alder reactions.[1] This reactivity is harnessed in bioconjugation chemistry to link molecules to proteins and other biomolecules, as well as in the synthesis of advanced polymers with tailored properties. N-(3-methylphenyl)maleimide, with its appended tolyl group, offers specific steric and electronic properties that can be exploited in the design of novel materials and therapeutic agents. Its applications span from the development of high-temperature resistant polymers to the creation of targeted drug delivery systems.[2]

Chemical Principles and Reaction Mechanism

The synthesis of N-(3-methylphenyl)maleimide is typically achieved through a well-established two-step process:

-

Formation of the Maleanilic Acid Intermediate: This step involves the nucleophilic acyl substitution reaction between 3-methylaniline (m-toluidine) and maleic anhydride. The amine group of 3-methylaniline attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of N-(3-methylphenyl)maleanilic acid. This reaction is generally rapid and proceeds with high yield at or below room temperature.[1]

-

Cyclodehydration to the Maleimide: The intermediate maleanilic acid is then cyclized to form the five-membered imide ring of N-(3-methylphenyl)maleimide. This is an intramolecular condensation reaction that eliminates a molecule of water. The most common and effective method for this dehydration is the use of acetic anhydride in the presence of a base catalyst, such as sodium acetate.[1][3] The acetic anhydride serves as both a dehydrating agent and a solvent, while the sodium acetate facilitates the reaction.

Visualizing the Synthesis Workflow

The overall synthetic pathway can be visualized as a two-stage process, starting from commercially available reagents and culminating in the purified target compound.

Caption: A flowchart illustrating the two-step synthesis of N-(3-methylphenyl)maleimide.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N-aryl maleimides.[3][4] Researchers should perform a thorough risk assessment before commencing any experimental work.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Methylaniline (m-Toluidine) | Reagent | Sigma-Aldrich | Purify by distillation if necessary. |

| Maleic Anhydride | Reagent | Sigma-Aldrich | Use as received. |

| Anhydrous Diethyl Ether | ACS | Fisher Scientific | Ensure dryness. |

| Acetic Anhydride | Reagent | Sigma-Aldrich | |

| Anhydrous Sodium Acetate | Reagent | Sigma-Aldrich | |

| Cyclohexane | ACS | Fisher Scientific | For recrystallization. |

| Petroleum Ether | ACS | Fisher Scientific | For washing. |

Step 1: Synthesis of N-(3-methylphenyl)maleanilic Acid

-

Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a drying tube, dissolve maleic anhydride (0.1 mol, 9.8 g) in 150 mL of anhydrous diethyl ether. Stir the mixture until all the maleic anhydride has dissolved.

-

Addition of 3-Methylaniline: Prepare a solution of 3-methylaniline (0.1 mol, 10.7 g, 10.7 mL) in 50 mL of anhydrous diethyl ether and add it to the dropping funnel. Add the 3-methylaniline solution dropwise to the stirred maleic anhydride solution over 30 minutes. A thick, white precipitate will form.

-

Reaction Completion and Isolation: After the addition is complete, continue stirring the suspension at room temperature for an additional hour. Cool the flask in an ice bath for 15-20 minutes to ensure complete precipitation.

-

Filtration and Washing: Collect the solid product by suction filtration using a Büchner funnel. Wash the precipitate with a small amount of cold diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the resulting white to off-white powder, N-(3-methylphenyl)maleanilic acid, in a vacuum oven at 40-50 °C. The product is typically of sufficient purity for the next step without further purification. An expected yield of over 95% can be anticipated.

Step 2: Synthesis of N-(3-methylphenyl)maleimide

-

Reaction Setup: In a 250 mL Erlenmeyer flask, place acetic anhydride (70 mL) and anhydrous sodium acetate (6.5 g). Add the dried N-(3-methylphenyl)maleanilic acid (from the previous step, approx. 0.095 mol) to this mixture.

-

Cyclodehydration: Gently heat the flask on a hot plate with stirring. The solid will dissolve as the reaction proceeds. Continue heating and stirring for approximately 30-45 minutes. The color of the solution will likely change to a yellowish-orange.

-

Precipitation of the Product: Allow the reaction mixture to cool to near room temperature. In a separate large beaker, prepare 200 mL of an ice-water mixture. Pour the reaction mixture slowly into the ice-water with vigorous stirring. A yellow precipitate of crude N-(3-methylphenyl)maleimide will form.

-

Isolation and Washing: Collect the crude product by suction filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper. Follow this with a wash using a small amount of cold petroleum ether.[3]

-

Purification by Recrystallization: Transfer the crude solid to a beaker and recrystallize from a suitable solvent such as cyclohexane.[3] Dissolve the solid in a minimal amount of hot cyclohexane, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Final Product: Collect the purified yellow, needle-like crystals by suction filtration and dry them in a vacuum desiccator. The expected yield of the final product is typically in the range of 70-80% based on the maleanilic acid intermediate.

Characterization and Validation

To ensure the identity and purity of the synthesized N-(3-methylphenyl)maleimide, a combination of analytical techniques should be employed.

Physicochemical Properties

| Property | Expected Value |

| Molecular Formula | C₁₁H₉NO₂[5] |

| Molar Mass | 187.19 g/mol [5] |

| Appearance | Yellow crystalline solid |

| Melting Point | To be determined experimentally (literature values for similar compounds suggest a range of 60-90 °C)[3] |

Spectroscopic Data

The following are predicted spectroscopic data based on the structure of N-(3-methylphenyl)maleimide and data from closely related compounds.[6]

-

¹H NMR (CDCl₃, 400 MHz):

-

δ ~7.3-7.1 (m, 4H, Ar-H)

-

δ 6.82 (s, 2H, -CH=CH-)

-

δ 2.39 (s, 3H, -CH₃)

-

-

¹³C NMR (CDCl₃, 100 MHz):

-

δ ~170.0 (C=O)

-

δ ~139.0 (Ar-C)

-

δ ~134.5 (-CH=CH-)

-

δ ~131.0 (Ar-C)

-

δ ~129.5 (Ar-CH)

-

δ ~129.0 (Ar-CH)

-

δ ~126.5 (Ar-CH)

-

δ ~123.5 (Ar-CH)

-

δ ~21.5 (-CH₃)

-

-

Infrared (IR) Spectroscopy (KBr pellet):

-

~3100-3000 cm⁻¹ (aromatic and vinylic C-H stretch)

-

~1770 and ~1700 cm⁻¹ (symmetric and asymmetric C=O stretching of the imide ring)

-

~1600, ~1500 cm⁻¹ (aromatic C=C stretch)

-

-

Mass Spectrometry (MS):

-

m/z = 187 [M]⁺

-

Troubleshooting and Field-Proven Insights

-

Low Yield in Step 1: Ensure that the diethyl ether is anhydrous. The presence of water can hydrolyze the maleic anhydride, reducing the yield of the desired maleanilic acid.

-

Incomplete Cyclodehydration in Step 2: The reaction time may need to be extended, or gentle heating may be required to ensure the complete dissolution of the maleanilic acid in the acetic anhydride/sodium acetate mixture. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

-

Product Purity Issues: Thorough washing of the crude product after precipitation is crucial to remove acetic acid and unreacted acetic anhydride. Recrystallization may need to be repeated to achieve high purity. Using a different recrystallization solvent, such as an ethanol-water mixture, can also be explored.

-

Safety Precautions: 3-Methylaniline is toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Maleic anhydride and acetic anhydride are corrosive and should be handled with care.

Conclusion

This guide provides a robust and reliable protocol for the synthesis of N-(3-methylphenyl)maleimide. By following these detailed steps and understanding the underlying chemical principles, researchers can confidently prepare this valuable compound for their applications in polymer chemistry, materials science, and drug development. The provided characterization data serves as a benchmark for validating the identity and purity of the final product.

References

-

PrepChem. Synthesis of N-(3-ethynylphenyl)maleimide. Available at: [Link]

-

Bastin, L. D., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Green Chemistry Letters and Reviews, 12(2), 136-143. Available at: [Link]

-

Searle, N. E. (1955). N-Phenylmaleimide. Organic Syntheses, 35, 84. Available at: [Link]

-

Klimenkovs, I., et al. (2019). Preparation of N-arylmaleimides with PPh3-CBrCl3 as reagent. IOSR Journal of Applied Chemistry, 12(10), 45-51. Available at: [Link]

-

Mohammed, Y. S., & Mustapha, A. N. (2019). Comment on: Synthesis of New Azo Compounds Based on N-(4-Hydroxyphenyl)maleimide and N-(4-Methylphenyl)maleimide. Molecules 2010, 15, 7498–7508. Molecules, 24(12), 2329. Available at: [Link]

-

Moreno-Fuquen, R., et al. (2006). N-(3-Nitrophenyl)maleimide. Acta Crystallographica Section E: Structure Reports Online, 62(7), o2734-o2735. Available at: [Link]

-

Moreno-Fuquen, R., et al. (2006). N-(3-Nitrophenyl)maleimide. Acta Crystallographica Section E: Crystallographic Communications, 62(7), o2734–o2735. Available at: [Link]

-

Bastin, L. D., et al. (2019). Synthesis of substituted N-phenylmaleimides and use in a Diels–Alder reaction: a green multi-step synthesis for an undergraduate organic chemistry laboratory. Figshare. Available at: [Link]

- The Royal Society of Chemistry. (2022). Supplementary Information for [Journal Article Title].

-

Wikipedia. Maleimide. Available at: [Link]

-

Nikolova, P., et al. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 6(4), 57. Available at: [Link]

-

Gowda, B. T., et al. (2006). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. Zeitschrift für Naturforschung A, 61(11), 588-594. Available at: [Link]

-

PrepChem. Synthesis of n-phenyl maleimide. Available at: [Link]

-

ChemBK. N-(3-METHYLPHENYL)MALEIMIDE. Available at: [Link]

- Kashash, D. R., et al. (2025). New N-Substituted Maleimide Homopolymers as Drug Carrier: Synthesis and Biological Activity. Advanced Journal of Chemistry, Section A, 8(6), 1001-1013.

-

Al-Hourani, B. J., et al. (2010). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. Available at: [Link]

-

Saraswathi, B. S., et al. (2010). N-(3-Methylphenyl)succinimide. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1269. Available at: [Link]

-

PubChem. N-Phenylmaleimide. Available at: [Link]

Sources

Application Note & Protocol Guide: Polymerization Techniques for 1-(3-Methylphenyl)-1H-pyrrole-2,5-dione

Abstract

This document provides a comprehensive technical guide for the synthesis of poly(1-(3-methylphenyl)-1H-pyrrole-2,5-dione), also known as poly(N-(m-tolyl)maleimide). N-substituted maleimide polymers are a class of high-performance materials recognized for their exceptional thermal stability, high glass transition temperatures (Tg), and excellent dielectric properties.[1][2] This guide is intended for researchers in materials science, polymer chemistry, and drug development. It details validated protocols for free-radical and anionic polymerization of 1-(3-methylphenyl)-1H-pyrrole-2,5-dione, explains the underlying chemical principles, and outlines standard characterization techniques for the resulting polymers.

Introduction: The Significance of Poly(N-Aryl Maleimides)

1-(3-Methylphenyl)-1H-pyrrole-2,5-dione is an N-aryl substituted maleimide monomer. Polymers derived from N-substituted maleimides are of significant industrial and academic interest due to their rigid polymer backbones, which impart high thermal stability and mechanical toughness.[3][4] These properties make them suitable for applications as high-performance thermoplastics, matrix resins for advanced composites, and dielectric materials in electronics.[2] The polymerization of the vinyl group within the maleimide ring allows for the creation of long-chain polymers with succinimide repeating units.[5]

The choice of polymerization technique—primarily free-radical or anionic—is critical as it dictates the polymer's molecular weight, polydispersity, and microstructure, which in turn govern its macroscopic properties. This guide provides detailed, field-tested protocols for both methods, enabling researchers to synthesize poly(1-(3-methylphenyl)-1H-pyrrole-2,5-dione) with tailored characteristics.

Monomer Synthesis and Purification

Prior to polymerization, the synthesis and purification of the monomer, 1-(3-methylphenyl)-1H-pyrrole-2,5-dione, is a prerequisite. It is typically synthesized via a two-step process from m-toluidine and maleic anhydride.[6][7]

Protocol 2.1: Synthesis of 1-(3-Methylphenyl)-1H-pyrrole-2,5-dione

-

Step 1: Maleamic Acid Formation.

-

Dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether or acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of m-toluidine (1.0 eq) in the same solvent dropwise with vigorous stirring.

-

Allow the reaction to stir at room temperature for 2-3 hours. The N-(m-tolyl)maleamic acid intermediate will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash with cold solvent, and dry under vacuum.[6]

-

-

Step 2: Dehydrative Cyclization.

-

Suspend the dried maleamic acid intermediate in acetic anhydride.

-

Add anhydrous sodium acetate (0.3 eq) as a catalyst.[6]

-

Heat the mixture to reflux (approximately 60-70°C) for 2-3 hours.

-

Cool the reaction mixture and pour it into a beaker of ice water to precipitate the crude N-(m-tolyl)maleimide.

-

Filter the product, wash thoroughly with water to remove acetic acid and salts, and dry.

-

Recrystallize the crude product from a suitable solvent such as ethanol or an ethanol/water mixture to obtain pure 1-(3-methylphenyl)-1H-pyrrole-2,5-dione.[8]

-

Free-Radical Polymerization (FRP)

Free-radical polymerization is a robust and widely used method for polymerizing N-substituted maleimides.[9] It is tolerant to trace impurities and can be performed in bulk or solution. The reaction is initiated by the thermal decomposition of a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[8]

Scientific Principle

The mechanism involves three key stages:

-

Initiation: The initiator (e.g., AIBN) thermally decomposes to generate primary free radicals.

-

Propagation: A primary radical adds across the electron-deficient double bond of the maleimide monomer, creating a new radical species that subsequently adds to other monomers, propagating the polymer chain.

-

Termination: The growth of polymer chains is halted, typically through combination or disproportionation of two growing radical chains.

Caption: Anionic Polymerization Mechanism

Protocol: Living Anionic Polymerization

Scientist's Note: This protocol requires rigorous exclusion of air and moisture. All glassware must be flame-dried under vacuum, and all reagents and solvents must be scrupulously purified and dried. Operations should be conducted using Schlenk line or glovebox techniques.

-

Materials & Reagents:

-

1-(3-Methylphenyl)-1H-pyrrole-2,5-dione (purified by sublimation or recrystallization, then dried under vacuum)

-

Anhydrous, inhibitor-free THF (distilled from sodium/benzophenone ketyl)

-

n-Butyllithium (n-BuLi) solution in hexanes (titrated before use)

-

Degassed methanol (for termination)

-

Flame-dried Schlenk glassware

-

-

Step-by-Step Procedure:

-

Assemble the flame-dried glassware while hot under a stream of inert gas.

-

Transfer the purified monomer into a Schlenk flask and dry further under high vacuum for several hours.

-

In a separate flask, cannulate the required volume of anhydrous THF.

-

Cool the THF to -78°C using a dry ice/acetone bath.

-

Slowly add the titrated n-BuLi solution via syringe to the cold THF.

-

Prepare a solution of the monomer in a minimal amount of anhydrous THF in another flask.

-

Slowly cannulate the monomer solution into the initiator solution at -78°C with vigorous stirring. A color change often indicates the formation of the living anionic species.

-

Allow the polymerization to proceed at -78°C for several hours. The molecular weight is controlled by the monomer-to-initiator ratio.

-

To terminate the polymerization, add a few drops of degassed methanol to quench the living anionic chain ends.

-

Allow the solution to warm to room temperature.

-

Precipitate, collect, and dry the polymer as described in the FRP protocol (Section 3.2).

-

Polymer Characterization Workflow

Once synthesized, the polymer must be thoroughly characterized to determine its structure, molecular weight, and thermal properties.

Caption: Polymer Characterization Workflow

-

Gel Permeation Chromatography (GPC/SEC): Used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). [8]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure. Successful polymerization is indicated by the disappearance of vinyl proton signals (~6.8 ppm) from the monomer and the appearance of broad peaks corresponding to the polymer backbone. [8][10]* Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the presence of key functional groups. The characteristic imide carbonyl stretches (~1780 and 1710 cm⁻¹) should remain, while the C=C vinyl stretch (~1590 cm⁻¹) should be absent in the polymer. [8]* Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): TGA is used to evaluate the thermal stability and decomposition temperature of the polymer. DSC is used to determine the glass transition temperature (Tg), a key indicator of the material's performance at elevated temperatures. [8][11]

References

-

Hiran, B. L., et al. (2007). Synthesis, Characterization and Copolymerization of N-(phenylamino)maleimide with MMA. E-Journal of Chemistry, 4(2), 265-271. Available from: [Link]

-

Zhang, X., et al. (2024). Free Radical Copolymerization of 1,3-cyclooctadiene with maleic anhydride or N-substituted maleimides. RSC Publishing. Available from: [Link]

-

Al-Azzawi, F. H., & Al-Atrakchi, M. A. (2020). Synthesis and Study Thermal Properties of Some New Maleimide Polymers Contain Sulfa Drugs. AIP Conference Proceedings, 2213(1), 020156. Available from: [Link]

-

Hagiwara, T., et al. (1995). Anionic polymerization of N-substituted maleimide. 4. "Living" characteristics of anionic polymerization of N-phenylmaleimide. Macromolecules, 28(15), 5195–5199. Available from: [Link]

-

Azechi, K., et al. (2011). Anionic polymerization of N-substituted maleimide with achiral and chiral amines as an initiator. Polymer Bulletin, 66, 1053–1064. Available from: [Link]

- Odian, G. (2004).

-

Matsumoto, A., Kubota, T., & Otsu, T. (1990). Radical polymerization of N-(alkyl-substituted phenyl)maleimides: synthesis of thermally stable polymers soluble in nonpolar solvents. Macromolecules, 23(20), 4508-4513. Available from: [Link]

-

Chaudhary, J., et al. (2017). Synthesis and Characterization of Maleimide-Epoxy Resins and Composites Formation. Journal of Polymer and Composites, 5(2), 1-7. Available from: [Link]

-

García, F. S., et al. (2021). Maleimide Self-Reaction in Furan/Maleimide-Based Reversibly Crosslinked Polyketones: Processing Limitation or Potential Advantage? Polymers, 13(8), 1276. Available from: [Link]

- Ghosh, M. K., & Mittal, K. L. (Eds.). (1996).

-

Hadjichristidis, N., et al. (2002). Anionic Polymerization: Principles, Practice, Strength, Consequences and Applications. In Anionic Polymerization. Springer, Berlin, Heidelberg. Available from: [Link]

- Wilson, D., Stenzenberger, H. D., & Hergenrother, P. M. (Eds.). (1990). Polyimides. Springer.

-

Li, T., et al. (2024). A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications. Polymers, 16(1), 123. Available from: [Link]

-

Casey, C., et al. (2022). Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Molecules, 27(19), 6653. Available from: [Link]

-

Fujita, M., et al. (1988). Free-Radical Polymerization of Maleimide Derivatives in the Presence of Chiral Substances. Journal of Macromolecular Science: Part A-Chemistry, 25(4), 327-337. Available from: [Link]

Sources

- 1. pubs.aip.org [pubs.aip.org]

- 2. mdpi.com [mdpi.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Maleimide Self-Reaction in Furan/Maleimide-Based Reversibly Crosslinked Polyketones: Processing Limitation or Potential Advantage? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Free radical copolymerization of 1,3-cyclooctadiene with maleic anhydride or N-substituted maleimides: a simple way to obtain high-performance transparent plastics - Chemical Communications (RSC Publishing) [pubs.rsc.org]